molecular formula C9H11BrClNO B12981276 (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine

Cat. No.: B12981276
M. Wt: 264.54 g/mol
InChI Key: YDQMIEAKVHHQBN-SECBINFHSA-N
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Description

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:

    Bromination and Chlorination: The starting material, phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 4 and 2 positions, respectively.

    Methoxylation: The phenyl ring is then subjected to methoxylation to attach the methoxy group.

    Amination: Finally, the ethanamine moiety is introduced through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, chlorination, and methoxylation processes, followed by purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A structurally similar compound with a phenol group instead of the methoxyethanamine moiety.

    4-Bromo-2-chloroacetanilide: Another related compound with an acetanilide group.

Uniqueness

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine is unique due to its specific combination of bromine, chlorine, and methoxyethanamine groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrClNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m1/s1

InChI Key

YDQMIEAKVHHQBN-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=C(C=C(C=C1)Br)Cl)N

Canonical SMILES

COCC(C1=C(C=C(C=C1)Br)Cl)N

Origin of Product

United States

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